
4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone
説明
“4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone” and similar compounds is established by NMR and MS analysis . These compounds contain a 1,2,4-triazole ring, which is an important active pharmaceutical scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone” and similar compounds are complex and involve multiple steps . The exact reactions would depend on the specific synthesis process used.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone” and similar compounds can be determined using various techniques. For example, the yield, melting point, and IR spectrum of a similar compound, “4-triphenyl-3-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10f)”, were reported .科学的研究の応用
Synthesis and Organic Chemistry Applications
- Innovative Synthesis Methods: The rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with o-quinone methides generated from 2-hydroxybenzyl alcohols for synthesizing substituted benzopyrans demonstrates a novel methodology in organic synthesis (Yadagiri et al., 2018). This process is significant for constructing polyheteroaromatic compounds efficiently.
- Cleavage Techniques: p-Methoxybenzyl ethers' transfer from alcohols to sulfonamides, facilitated by catalytic trifluoromethanesulfonic acid, introduces a new approach for protecting group removal (Hinklin & Kiessling, 2002). This method offers high yields with minimal purification, enhancing synthetic efficiency.
- Antimicrobial Compounds Synthesis: The creation of sulfonamide derivatives from 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their reactivity towards various nucleophiles have contributed to the development of new antimicrobial agents (Mohamed, 2007). These compounds have shown significant antibacterial activities against common pathogens, indicating their potential in medicinal chemistry.
Biomedical and Material Science Applications
- Biological Activity and DNA Interaction: Schiff base compounds containing 1,2,4-triazole and pyrazole rings, synthesized for their antioxidant and α-glucosidase inhibitory activities, have shown potential biological applications (Pillai et al., 2019). Additionally, these compounds demonstrate interaction with Salmon sperm DNA, suggesting their utility in bioactive material studies and therapeutic agent development.
- Fuel Cell Applications: The development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, featuring a new sulfonated side-chain grafting unit, has been explored for proton exchange membrane fuel cells (Kim, Robertson, & Guiver, 2008). These materials exhibit high proton conductivity, highlighting their significance in advancing fuel cell technology.
Safety and Hazards
将来の方向性
The future directions for research on “4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone” and similar compounds could include further optimization of the synthesis process, more detailed studies on their mechanism of action, and comprehensive safety evaluations. The goal would be to develop more effective and potent anticancer agents .
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazole benzoic acid hybrids, have shown inhibitory activities against cancer cell lines .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding could potentially lead to changes in the enzyme’s function, affecting the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is crucial for maintaining cellular homeostasis.
Result of Action
Similar compounds have shown cytotoxic effects towards cancer cells, with some demonstrating very weak cytotoxic effects towards normal cells . This suggests that these compounds could potentially be used in the treatment of cancer with minimal impact on healthy cells.
特性
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-16-9-4-2-8(3-5-9)6-17(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPBNPFYJAIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332591 | |
| Record name | 5-[(4-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone | |
CAS RN |
339105-73-6 | |
| Record name | 5-[(4-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2953488.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)
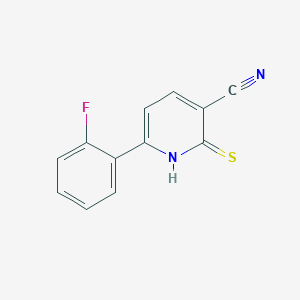
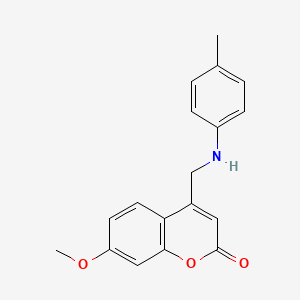
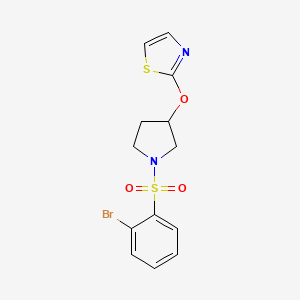
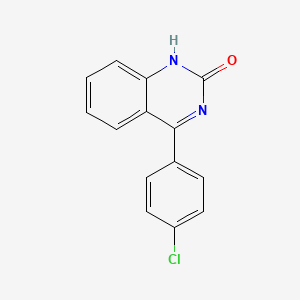
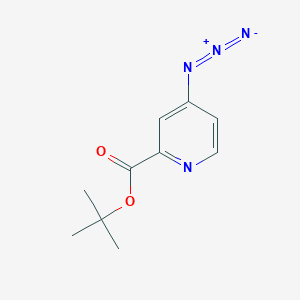

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2953501.png)
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2953502.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2953507.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2953510.png)